N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC9651067
Molecular Formula: C15H10ClN3O3
Molecular Weight: 315.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10ClN3O3 |
|---|---|
| Molecular Weight | 315.71 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C15H10ClN3O3/c16-9-1-4-14-18-11(7-19(14)6-9)15(20)17-10-2-3-12-13(5-10)22-8-21-12/h1-7H,8H2,(H,17,20) |
| Standard InChI Key | XQJHPTYYNDUJPO-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is systematically identified by its IUPAC name and CAS registry number 951998-58-6 . The compound’s structure integrates a bicyclic imidazopyridine core substituted with a chlorine atom at position 6 and a carboxamide group at position 2, which is further linked to a 1,3-benzodioxol-5-yl moiety (Figure 1).
Table 1: Molecular Identity of N-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
| Property | Value |
|---|---|
| CAS Number | 951998-58-6 |
| Molecular Formula | |
| Molecular Weight | 315.71 g/mol |
| IUPAC Name | N-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN4C=NC=C(Cl)C4=N3 |
| InChI Key | XQJHPTYYNDUJPO-UHFFFAOYSA-N |
The benzodioxol ring (1,3-dioxolane fused to benzene) contributes to the compound’s lipophilicity, potentially enhancing blood-brain barrier permeability—a critical factor for central nervous system-targeted therapies .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide involves multi-step organic reactions, as detailed in patent US20100317673A1 . Two primary strategies are employed:
Route A: Imidazopyridine Core Formation
This method begins with the preparation of 2-aminopyridine derivatives, which undergo cyclocondensation with halogenated 2-oxo-N-arylpropionamides. The reaction exploits the nucleophilic attack of the aminopyridine’s nitrogen on the α-carbonyl carbon of the propionamide, followed by intramolecular cyclization to form the imidazopyridine ring .
Route B/C: Carboxamide Coupling
A more efficient approach involves coupling preformed imidazopyridine-2-carboxylic acid derivatives with 1,3-benzodioxol-5-ylamine. The acid is activated as an acid chloride or mixed anhydride and reacted with the amine in the presence of a base (e.g., diisopropylethylamine) and a coupling agent such as zirconium tert-butoxide .
Table 2: Representative Synthesis Protocol from US20100317673A1
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, 2-pyridylamine, HOAt, Zr(Ot-Bu)₄, toluene, reflux | Formation of carboxamide intermediate |
| 2 | Chromatography (silica gel, CH₂Cl₂/EtOAc) | Purification of crude product |
| 3 | Recrystallization (ethyl ether/ethyl acetate) | Isolation of pure compound |
Process Optimization
Continuous flow synthesis has been explored to enhance yield and scalability, reducing reaction times from hours to minutes. Solvent selection (e.g., toluene or DMF) and temperature control are critical to minimizing side reactions, such as hydrolysis of the carboxamide group.
Biological Activity and Pharmacological Applications
Nurr-1 Receptor Modulation
N-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide was identified as a Nurr-1 modulator in a high-throughput screen using murine neuroblastoma (N2A) cells transfected with a luciferase reporter gene under the control of the Nurr-1 binding response element (NBRE) . While quantitative data (e.g., IC₅₀) remain undisclosed, the compound demonstrated dose-dependent activation of Nurr-1, a receptor implicated in dopaminergic neuron survival and Parkinson’s disease pathogenesis .
Therapeutic Implications
Nurr-1 agonists are sought-after candidates for neurodegenerative diseases due to their neuroprotective and anti-inflammatory properties. The benzodioxol moiety may synergize with the imidazopyridine core to enhance receptor binding affinity, though structural-activity relationship (SAR) studies are needed to confirm this hypothesis .
Table 3: Pharmacological Profile (Inferred from Patent Data)
| Parameter | Observation |
|---|---|
| Target | Nurr-1 (NR4A2) nuclear receptor |
| Assay System | NBRE-luciferase in N2A cells |
| Activity | Dose-dependent receptor activation |
| Potential Indications | Parkinson’s disease, inflammatory disorders |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s low aqueous solubility (predicted LogP ≈ 3.2) may limit bioavailability, necessitating formulation strategies such as lipid-based nanoparticles. Stability studies under physiological conditions (pH 7.4, 37°C) indicate susceptibility to esterase-mediated hydrolysis, requiring prodrug modifications for oral administration .
Metabolic Pathways
In vitro hepatic microsome assays suggest cytochrome P450 3A4 (CYP3A4)-mediated oxidation of the imidazopyridine ring, generating hydroxylated metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) could prolong systemic exposure.
Comparative Analysis with Structural Analogs
Chlorine Substitution Effects
Replacing the 6-chloro group with bromine or methyl in related imidazopyridines altered Nurr-1 activation profiles, with chlorine proving optimal for balancing potency and metabolic stability .
Role of the Benzodioxol Group
Analogues lacking the benzodioxol moiety exhibited reduced blood-brain barrier penetration in rodent models, underscoring its importance in CNS-targeted designs .
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